molecular formula C6H15N3S B2567954 3-Amino-3-methyl-1-(2-methylpropyl)thiourea CAS No. 858481-11-5

3-Amino-3-methyl-1-(2-methylpropyl)thiourea

Cat. No.: B2567954
CAS No.: 858481-11-5
M. Wt: 161.27
InChI Key: XQNNBWZUXXCKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methyl-1-(2-methylpropyl)thiourea is an organic compound with the molecular formula C₆H₁₅N₃S. It is a thiourea derivative, which means it contains a functional group with the general structure (R₁R₂N)(R₃R₄N)C=S. Thiourea derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-(2-methylpropyl)thiourea typically involves the reaction of isobutylamine with thiocyanate compounds under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Amino-3-methyl-1-(2-methylpropyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-(2-methylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Methylthiourea: A derivative with a methyl group attached to the nitrogen atom.

    N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.

Uniqueness

3-Amino-3-methyl-1-(2-methylpropyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its branched alkyl group and amino substitution make it a valuable compound for various applications, differentiating it from simpler thiourea derivatives.

Properties

IUPAC Name

1-amino-1-methyl-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S/c1-5(2)4-8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNBWZUXXCKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)N(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.